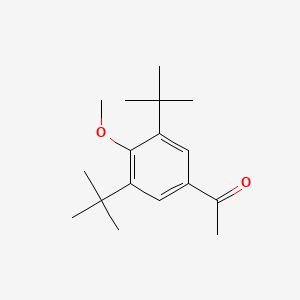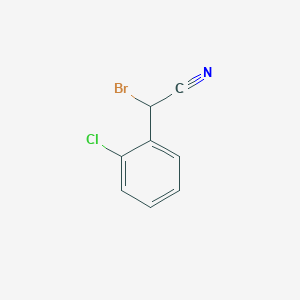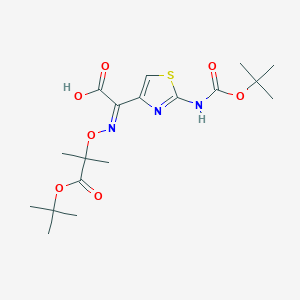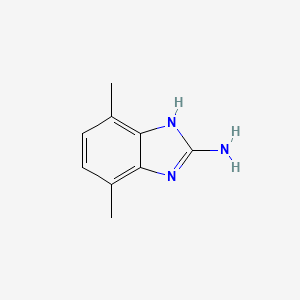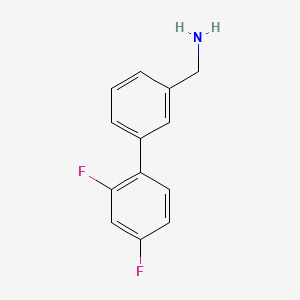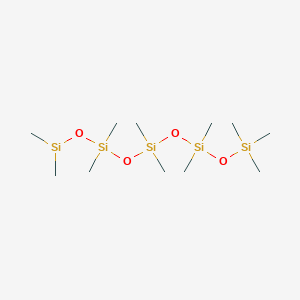
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often referenced in research and industrial contexts for its specific chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane would typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial methods would depend on the specific requirements of the application and the availability of raw materials.
化学反应分析
Types of Reactions
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in reactions involving this compound would depend on the specific type of reaction. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used
科学研究应用
1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, thereby influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical behaviors, making them relevant for comparative studies.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties This compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study for researchers and industry professionals alike. Further research and development can uncover new applications and enhance our understanding of this intriguing compound.
属性
分子式 |
C11H33O4Si5 |
|---|---|
分子量 |
369.8 g/mol |
InChI |
InChI=1S/C11H33O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h1-11H3 |
InChI 键 |
QWHOZYLPZGSBBI-UHFFFAOYSA-N |
SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethylphenyl)-5-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645927.png)
![2-(2,5-Dimethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645929.png)

![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)

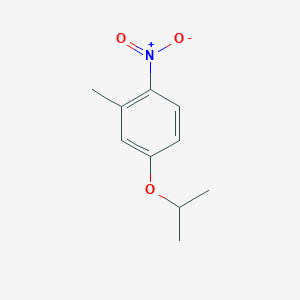

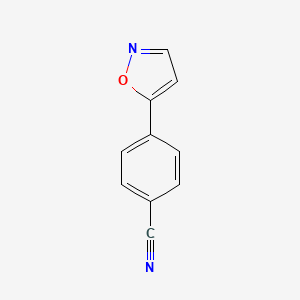
![2-[Cyclohexyl(methyl)amino]nicotinic acid](/img/structure/B1645979.png)
